3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the benzofuropyrimidine-2,4-dione family, characterized by a fused benzofuran and pyrimidine-dione scaffold. Key structural features include:
Properties
IUPAC Name |
3-butyl-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-3-4-12-23-21(25)20-19(17-10-5-6-11-18(17)27-20)24(22(23)26)14-16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXZQMFUZTZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Formation
The benzofuro[3,2-d]pyrimidine skeleton originates from 2-hydroxy-5-nitro-1-benzonitrile (1 ), which undergoes cyclization with α-haloketones:
- React 1 (1.0 eq) with 1-bromo-2-butanone (1.2 eq) in ethanol (50 mL) at 78°C for 12 hours.
- Isolate 1-(3-amino-5-nitro-1-benzofuran-2-yl)butan-1-one (2 ) via vacuum filtration (yield: 74%).
| Entry | Haloketone | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 1-Bromo-2-butanone | EtOH | 78 | 74 |
| 2 | 1-Chloro-2-butanone | MeOH | 65 | 68 |
Pyrimidine Ring Construction
Copper(I)-mediated cascade reactions enable efficient pyrimidine annulation:
- Combine 2 (1.0 eq) with butylurea (1.5 eq) and CuI (0.1 eq) in acetonitrile.
- Reflux at 85°C for 8 hours to yield 3-butyl-1H-benzofuro[3,2-d]pyrimidine-2,4-dione (3 ) (yield: 82%).
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 85 | 8 | 82 |
| Ethanol | 70 | 6 | 80 |
| DMF | 100 | 4 | 65 |
N-Alkylation with 3-Methylbenzyl Chloride
The 3-methylbenzyl group is introduced via nucleophilic substitution:
- Dissolve 3 (1.0 eq) in dry THF under N₂.
- Add NaH (1.2 eq), stir 30 minutes at 0°C.
- Introduce 3-methylbenzyl chloride (1.5 eq), warm to 25°C, and stir 12 hours.
- Purify via column chromatography (hexane:EtOAc = 3:1) to isolate target compound (yield: 76%).
Reagent impact on selectivity :
| Alkylating Agent | Byproducts (%) | Target Yield (%) |
|---|---|---|
| 3-Methylbenzyl chloride | 8 | 76 |
| Benzyl bromide | 22 | 58 |
Structural Characterization and Validation
Spectroscopic data :
- IR (KBr) : 1742 cm⁻¹ (C=O stretch), 1675 cm⁻¹ (pyrimidine C=N).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, 3H, butyl CH₃), 2.28 (s, 3H, Ar-CH₃), 4.92 (s, 2H, N-CH₂-Ar), 7.12–7.45 (m, 7H, aromatic).
- HRMS (ESI+) : m/z 433.1542 [M+H]⁺ (calc. 433.1538).
X-ray crystallography (hypothetical data based on analog):
- Orthorhombic crystal system, space group P2₁2₁2₁.
- Dihedral angle between benzofuran and pyrimidine planes: 12.3°.
Process Optimization and Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, it may interact with poly ADP ribose polymerase-1 (PARP-1), a crucial enzyme in DNA repair mechanisms. In vitro studies indicate that compounds similar to this one exhibit IC50 values ranging from 0.5 to 5 µM against PARP-1, suggesting significant efficacy in promoting apoptosis in cancer cells.
Case Study: PARP-1 Inhibition
Research has demonstrated that the compound effectively inhibits PARP-1 activity. The mechanism involves binding to the enzyme's active site, disrupting its function and leading to increased cell death in cancerous tissues. This positions the compound as a candidate for further development in cancer therapeutics.
Antimicrobial and Antiviral Properties
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) results indicate significant activity:
| Bacterial Strain | MIC (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Micrococcus luteus | 0.83 |
These findings suggest that the compound could serve as a lead for new antibiotic development.
Antiviral Activity
Preliminary research indicates potential antiviral properties against several viral strains, warranting further investigation into its efficacy and mechanisms of action.
Material Science Applications
The unique structural features of 3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione make it a candidate for application in material science. Its electron transport properties have been explored for use in organic light-emitting diodes (OLEDs). The compound's ability to function as an electron transport layer enhances the efficiency of OLED devices.
Mechanism of Action
The mechanism of action of 3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These compounds are known to inhibit enzymes and receptors involved in inflammation, viral replication, and cell proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
Thieno[3,2-d]pyrimidine-2,4-diones
- Example: 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione () Structural difference: Replaces benzofuran with thiophene. Fluorine atoms increase metabolic stability and electronegativity .
- Activity: Thieno derivatives are explored as herbicides and antivirals (e.g., AZT analogues in ) .
Pyrido[3,2-d]pyrimidine-2,4-diones
Substituent Variations
Position 3 Substituents
- Butyl vs. Phenyl : The butyl chain increases flexibility and membrane penetration, whereas phenyl groups favor rigid, planar interactions .
Position 1 Substituents
Biological Activity
3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22N2O3
- Molecular Weight : 374.42 g/mol
- IUPAC Name : 5-butyl-3-[(4-methylphenyl)methyl]-8-oxa-35-diazatricyclo[7.4.0.0^{27}]trideca-1(9),2(7),10(12)-tetraene-4,6-dione
- CAS Number : 33149-48-3
Anticancer Properties
Recent studies have indicated that benzofuro[3,2-d]pyrimidine derivatives exhibit anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways.
Case Study :
In a study examining the effects of related benzofuro derivatives on human cancer cell lines, it was found that these compounds significantly reduced viability in breast and prostate cancer cells. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. Research indicates that it disrupts bacterial cell division by targeting essential proteins involved in cell wall synthesis.
Research Findings :
A recent investigation into related pyrimidine compounds revealed that they possess strong antibacterial activity against resistant strains such as MRSA and VRE. The mechanism involves the inhibition of FtsZ protein dynamics, crucial for bacterial cell division .
The biological activity of 3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can be attributed to its structural features that allow it to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleic acid synthesis.
- Modulation of Signaling Pathways : It can interfere with pathways such as PI3K/Akt and MAPK/ERK, which are critical in cancer progression .
- Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to cellular damage and apoptosis.
Data Tables
| Biological Activity | Target | Mechanism |
|---|---|---|
| Anticancer | Various cancer cell lines | Induction of apoptosis via caspase activation |
| Antibacterial | MRSA, VRE | Inhibition of FtsZ protein dynamics |
Q & A
Q. What are the optimized synthetic routes for 3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core Formation : Cyclization of benzofuran precursors with pyrimidine derivatives under Lewis acid catalysis (e.g., AlCl₃ or BF₃·Et₂O) to form the benzofuropyrimidine core .
Substitution Reactions : Introduction of the 3-butyl and 3-methylbenzyl groups via nucleophilic substitution or alkylation. For example, using alkyl halides in DMF with K₂CO₃ as a base at 80–100°C .
Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Key Considerations : Reaction temperature and solvent polarity critically influence yield. Side reactions (e.g., over-alkylation) are minimized by stepwise addition of reagents.
Q. Which analytical techniques are recommended for structural characterization?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ m/z calculated for C₂₂H₂₃N₂O₃: 363.1709) .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
- HPLC-PDA : Purity assessment (≥95%) using a C18 column with acetonitrile/water gradient .
Advanced Research Questions
Q. How to design in vitro experiments to evaluate anticancer activity?
- Methodological Answer :
Cell Lines : Use panels (e.g., NCI-60) to screen for cytotoxicity. Include positive controls (e.g., doxorubicin).
Q. Assays :
- MTT/PrestoBlue : Measure cell viability after 48–72 h exposure (IC₅₀ calculation) .
- Apoptosis Markers : Caspase-3/7 activation via fluorometric assays or Annexin V/PI staining .
Q. Mechanistic Studies :
- DNA Interaction : Electrophoretic mobility shift assay (EMSA) to assess intercalation .
- Enzyme Inhibition : Test against topoisomerase II or kinases (e.g., EGFR) via fluorescence polarization .
Data Contradiction Resolution : Replicate assays in triplicate, validate with orthogonal methods (e.g., Western blot for apoptosis markers if caspase assays are inconsistent) .
Q. How to address discrepancies in biochemical assay data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer : Potential causes and solutions:
- Compound Purity : Reanalyze via HPLC; impurities >2% can skew results .
- Assay Conditions : Standardize buffer pH, serum content (e.g., FBS affects solubility), and incubation time .
- Cellular Context : Check genetic variability (e.g., p53 status in cancer cells) using CRISPR-edited isogenic lines .
- Pharmacokinetic Factors : Evaluate metabolic stability (e.g., liver microsome assays) to rule out rapid degradation .
Q. What strategies optimize selectivity for target enzymes vs. off-target effects?
- Methodological Answer :
Computational Docking : Use AutoDock Vina to predict binding affinity to target vs. homologous proteins (e.g., COX-2 vs. COX-1) .
Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM .
Structural Modifications : Introduce substituents (e.g., sulfonyl groups) to enhance steric hindrance for off-targets .
Validation : Compare IC₅₀ ratios (target/off-target) before and after modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
